

Choline Bromide: A Technical Guide for Life Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Choline Bromide

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Introduction

Choline, an essential nutrient, plays a pivotal role in numerous physiological processes, making its halogenated salt, **choline bromide** ($C_5H_{14}BrNO$), a valuable tool in life science research. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine and the major membrane constituent phosphatidylcholine.[1] Emerging research also highlights choline's role as an intracellular signaling molecule.[2] This technical guide provides an in-depth overview of **choline bromide**, its applications, relevant experimental protocols, and key quantitative data to support researchers in their study design and execution.

Chemical and Physical Properties

Choline bromide is a quaternary ammonium salt. A summary of its key properties is presented below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₄ BrNO	[3]
Molecular Weight	184.07 g/mol	[3]
CAS Number	1927-06-6	[3]
Appearance	White crystalline solid	[4]
Solubility	Soluble in water	
Storage	Store at room temperature, protected from moisture.	[1]

Mechanism of Action and Biological Significance

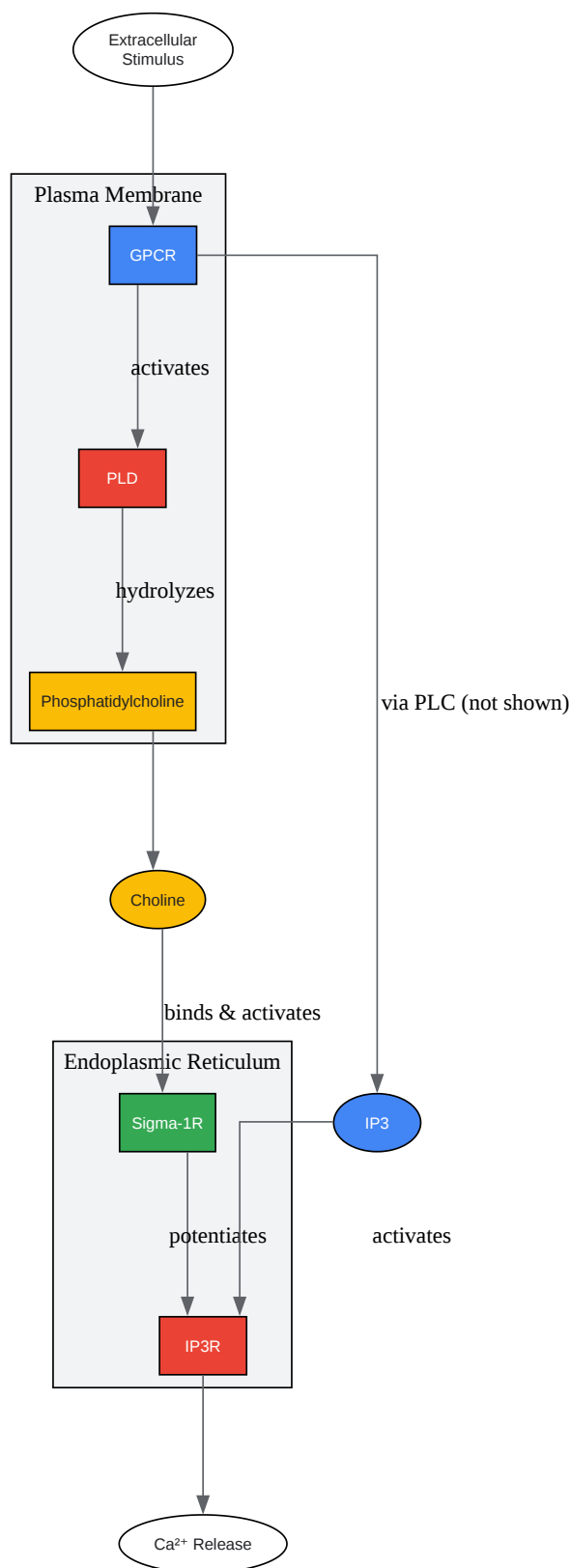
Choline bromide acts primarily by delivering choline to cells, where it is utilized in several key metabolic and signaling pathways.

- **Neurotransmitter Synthesis:** Choline is a direct precursor to acetylcholine (ACh), a critical neurotransmitter for memory, muscle control, and other neuronal functions.[1] The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT).[3]
- **Cell Membrane Integrity:** Choline is a fundamental component of phosphatidylcholine (PC) and sphingomyelin, essential phospholipids for the structural integrity of cell membranes.[1] The primary pathway for PC synthesis is the CDP-choline pathway.[5]
- **Intracellular Signaling:** Recent evidence has identified choline as an endogenous agonist of the Sigma-1 receptor ($\sigma 1R$), an intracellular chaperone protein located at the endoplasmic reticulum.[6] This interaction potentiates inositol 1,4,5-trisphosphate (IP₃)-evoked calcium (Ca²⁺) release, linking extracellular stimuli to intracellular calcium signaling.[6]
- **Methyl Group Metabolism:** Choline can be oxidized to betaine, which then serves as a methyl group donor in the conversion of homocysteine to methionine.[1]

Key Signaling Pathways

Choline-Mediated Intracellular Calcium Signaling

This pathway highlights the role of choline as a second messenger.



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Choline as an intracellular messenger in Ca^{2+} signaling.

CDP-Choline Pathway for Phosphatidylcholine Synthesis

This is the primary pathway for the synthesis of a key cell membrane component.



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The CDP-Choline pathway for phosphatidylcholine synthesis.

Quantitative Data

The following tables summarize key quantitative data for choline and its salts.

Toxicity Data

Compound	Test	Species	Route	Value	Reference
Choline Bromide	Acute Toxicity	-	Oral, Inhalation, Dermal	Moderately toxic after single exposure	[1]
Choline Chloride	LD50	Rat	Oral	3400 - 6700 mg/kg	[7]
Choline Chloride	LD50	Mouse	Oral	3900 mg/kg	
Choline Chloride	LD50	Rat	Intraperitonea 	450 mg/kg	
Choline Chloride	LD50	Mouse	Intraperitonea 	320 mg/kg	

Receptor Binding and Enzyme Inhibition

Compound	Target	Assay	Value (Ki)	Reference
Choline	Sigma-1 Receptor	--INVALID-LINK-- -pentazocine displacement	525 μ M	[6]
Betaine	Sigma-1 Receptor	--INVALID-LINK-- -pentazocine displacement	1.32 mM	[6]
Acetylcholine	Sigma-1 Receptor	--INVALID-LINK-- -pentazocine displacement	~12 mM	[6]

Typical Concentrations in Cell Culture

Compound	Cell Type	Medium	Concentration	Reference
Choline Chloride	CHO cells	Production medium	60 mg/L to 2500 mg/L	[8]
Choline Chloride	Bovine embryos	Culture medium	0.004, 1.3, 1.8, and 6.37 mM	[9]
¹³ C ₃ -Choline Chloride	HeLa, MCF7, HCT116	Culture medium	~60 µM (50% labeled)	[10]

Experimental Protocols

Preparation of Choline Bromide Solutions

For in vitro experiments (e.g., cell culture):

- Stock Solution (e.g., 1 M):
 - Weigh out 18.41 g of **choline bromide**.
 - Dissolve in 100 mL of sterile deionized water or phosphate-buffered saline (PBS).
 - Sterilize the solution by passing it through a 0.22 µm filter.
 - Store aliquots at -20°C.
- Working Solution:
 - Thaw a stock solution aliquot.
 - Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. For example, to make a 1 mM working solution, add 10 µL of a 100 mM stock to 10 mL of medium.

For in vivo experiments:

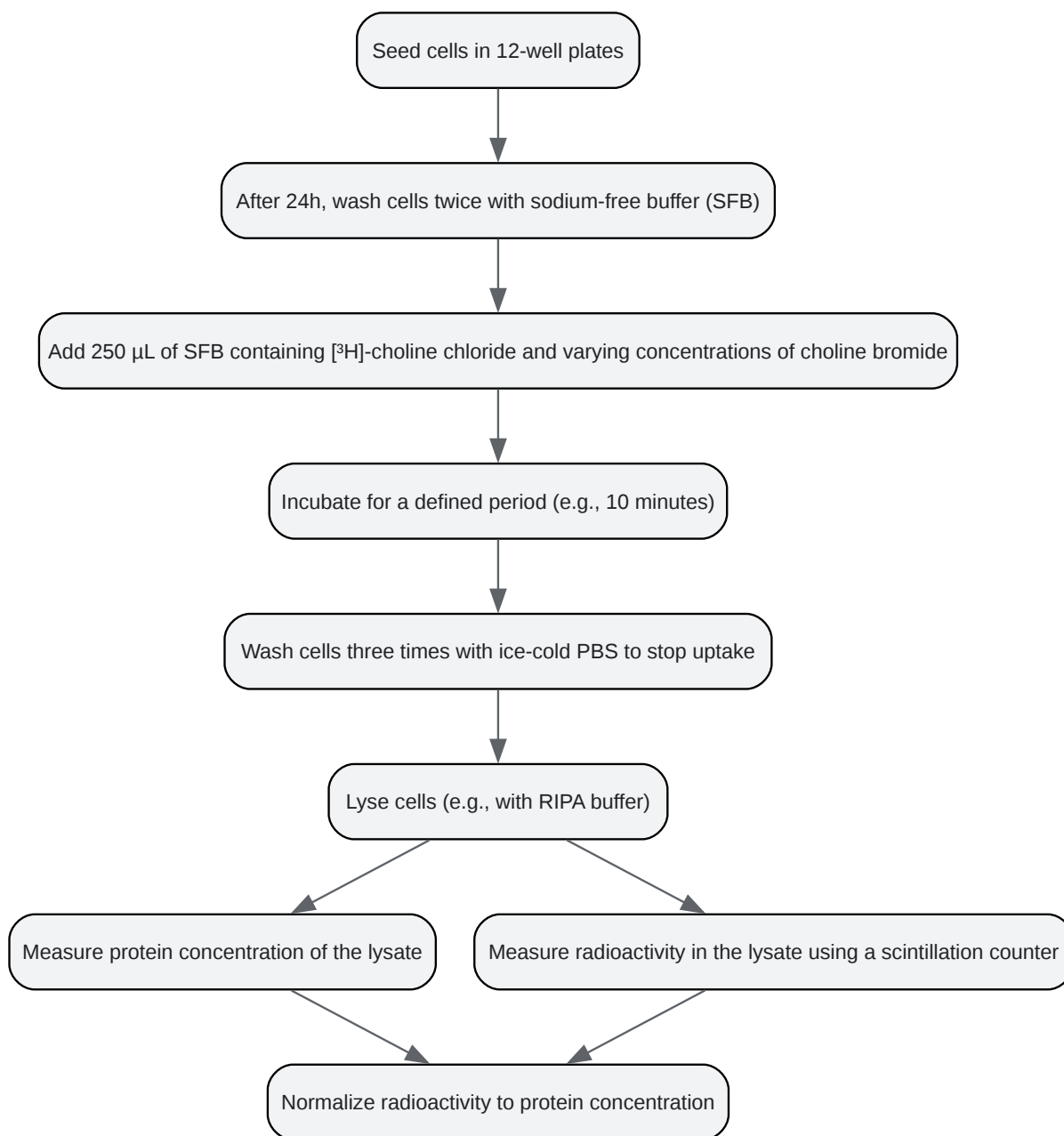
The following are example formulations and should be optimized for the specific animal model and administration route.[11]

- Oral Formulation (Suspension):
 - Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water.
 - Weigh the required amount of **choline bromide**.
 - Suspend the **choline bromide** in the 0.5% CMC solution to the desired final concentration (e.g., 2.5 mg/mL).[\[11\]](#)
 - Use the suspension on the day of preparation.[\[2\]](#)
- Injection Formulation (Solubilized):
 - Prepare a stock solution of **choline bromide** in a suitable solvent like DMSO.
 - For the final formulation, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. An example ratio is 10:40:5:45 (v/v/v/v).[\[11\]](#)
 - Add the **choline bromide** stock solution to the vehicle and mix thoroughly to ensure complete dissolution.[\[11\]](#)
 - Prepare fresh on the day of the experiment.[\[2\]](#)

Choline Uptake Assay

This protocol is adapted from methods using radiolabeled choline and can be used to study the effect of **choline bromide** on choline transport.[\[12\]](#)[\[13\]](#)

Workflow Diagram:



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Workflow for a competitive choline uptake assay.

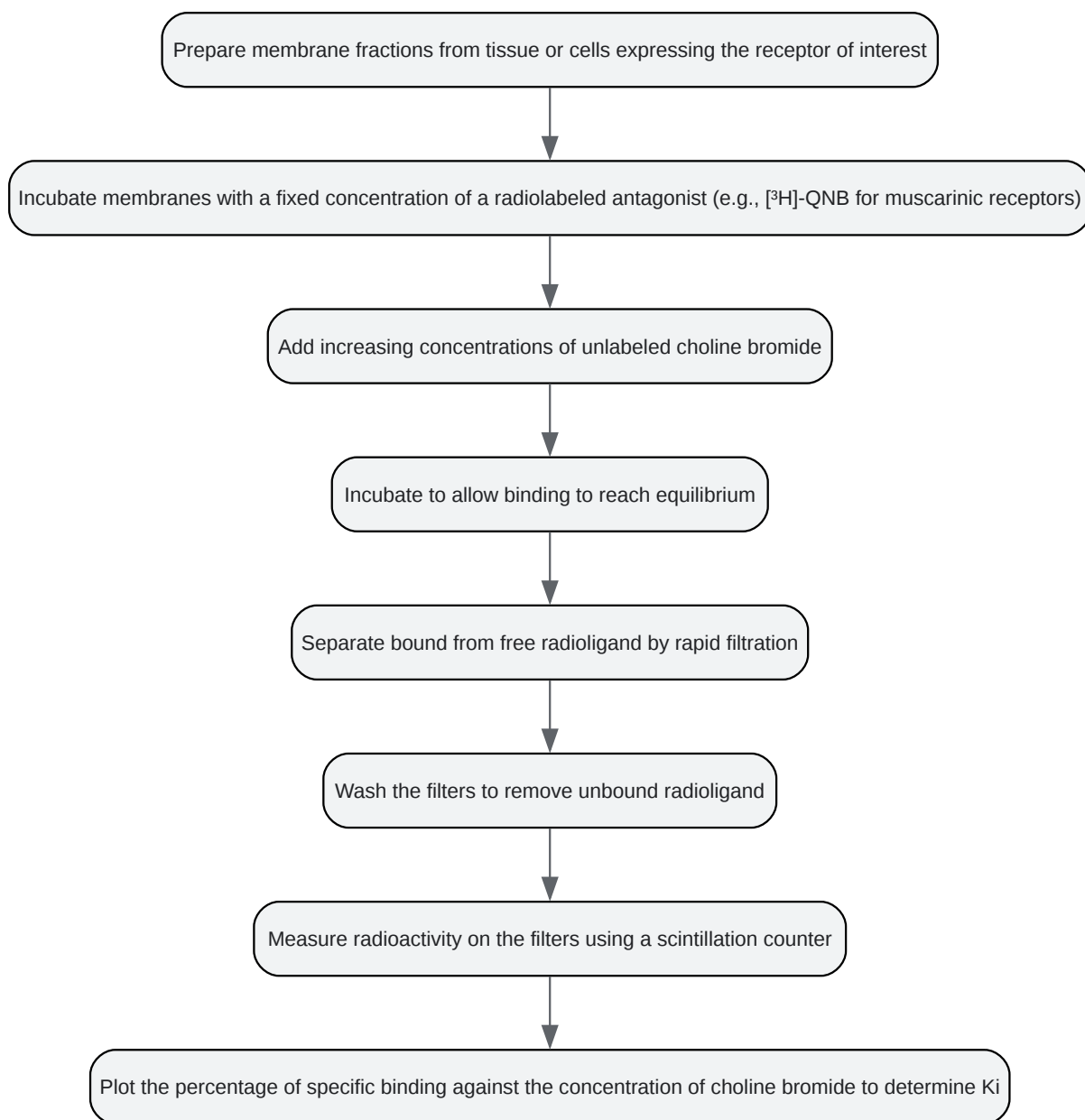
Detailed Steps:

- Cell Seeding: Seed cells (e.g., HepG2, MCF7) in 12-well plates at an appropriate density (e.g., 300,000 cells/well) and allow them to adhere for 24 hours.[13]
- Washing: Aspirate the culture medium and wash the cells twice with sodium-free buffer (SFB: 280 mM D-mannitol, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 5.6 mM glucose, 1.2 mM MgSO₄, and 25 mM HEPES, pH 7.4).[13]
- Incubation: Add 250 µL of SFB containing a fixed concentration of [³H]-choline chloride (e.g., 36 µM, 55 Ci/mol) and varying concentrations of unlabeled **choline bromide** to the wells.[13] Include a control with only [³H]-choline chloride.
- Uptake: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.
- Stopping the Reaction: To stop the uptake, aspirate the incubation buffer and wash the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., RIPA buffer).
- Quantification:
 - Determine the protein concentration of each cell lysate (e.g., using a BCA assay).
 - Measure the radioactivity (in counts per minute, CPM) of an aliquot of each lysate using a liquid scintillation counter.
- Data Analysis: Normalize the CPM to the protein concentration for each sample. Plot the normalized choline uptake against the concentration of **choline bromide** to determine the inhibitory concentration (e.g., IC₅₀).

Acetylcholine Receptor Binding Assay

This is a general protocol for a competitive binding assay that can be used to assess the affinity of **choline bromide** for acetylcholine receptors.

Workflow Diagram:



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Workflow for a competitive receptor binding assay.

Detailed Steps:

- **Membrane Preparation:** Prepare membrane fractions from a tissue or cell line known to express the acetylcholine receptor subtype of interest.
- **Reaction Mixture:** In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of a suitable radiolabeled antagonist (e.g., [^3H]-quinuclidinyl benzilate for muscarinic receptors), and varying concentrations of unlabeled **choline bromide** in a binding buffer.
- **Incubation:** Incubate the mixture for a sufficient time at an appropriate temperature to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
- **Data Analysis:** Determine the amount of specific binding at each concentration of **choline bromide** by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the **choline bromide** concentration to calculate the IC_{50} , which can then be converted to the inhibition constant (K_i).

Choline Bromide vs. Choline Chloride in Research

Both **choline bromide** and choline chloride are used to deliver choline in research settings. The choice between them often depends on the specific experimental requirements.

- **Solubility and Stability:** Both salts are highly soluble in aqueous solutions.
- **Hygroscopicity:** Choline chloride is known to be hygroscopic, which can be a consideration for storage and handling.^[14]

- **Counter-ion Effects:** The primary difference lies in the counter-ion (bromide vs. chloride). In most biological systems, at typical working concentrations, the physiological concentration of chloride is significantly higher than that of bromide, making the choice of anion less critical. However, in specific applications like electrophysiology, where ion gradients are crucial, the choice of anion might be more important. For instance, altering the chloride concentration can affect the reversal potential of GABA-A receptors.[15]
- **Deep Eutectic Solvents:** Both choline chloride and **choline bromide** have been used in the formation of deep eutectic solvents, with the bromide derivatives sometimes exhibiting lower water solubility.[1][16]

For most cell culture and biochemical applications, choline chloride is more commonly used and has a more extensive body of literature. However, **choline bromide** serves as a chemically equivalent source of the choline cation.

Conclusion

Choline bromide is a versatile and valuable reagent for life science research, providing a readily available source of choline for studying a wide array of biological processes, from neurotransmission and membrane biogenesis to intracellular signaling. This guide offers a comprehensive resource for researchers, providing essential data, detailed protocols, and an understanding of the underlying mechanisms to facilitate the effective use of **choline bromide** in their investigations. Careful consideration of the specific experimental context will guide the optimal application of this compound.

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- To cite this document: BenchChem. [Choline Bromide: A Technical Guide for Life Science Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294331#choline-bromide-for-life-science-research]

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